molecular formula C15H17N5OS B606567 Cdc7-IN-7c CAS No. 1330781-04-8

Cdc7-IN-7c

货号: B606567
CAS 编号: 1330781-04-8
分子量: 315.39
InChI 键: MUYIKPWUBQUQAV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cdc7-IN-7c is a highly potent, selective and time-dependent Cdc7 kinase inhibitor.

科学研究应用

Efficacy in Cancer Models

Numerous studies have demonstrated the anti-cancer efficacy of Cdc7 inhibitors, including Cdc7-IN-7c. Below is a summary of key findings from various research studies:

Cancer Type Study Findings Reference
Pancreatic Cancer High expression of Cdc7 was linked to poor prognosis; inhibition led to significant apoptosis in cell lines (Capan-1 and PANC-1).
Small Cell Lung Cancer Silencing or inhibiting Cdc7 improved the efficacy of chemotherapy agents like DDP and VP16, indicating a synergistic effect.
Ovarian and Lung Cancer Novel inhibitors showed potent anti-proliferative effects and induced apoptosis across multiple cancer cell lines.
Breast Cancer Inhibition resulted in significant growth arrest and apoptosis across various breast cancer cell lines.

Pancreatic Adenocarcinoma

In a study involving 73 patients with pancreatic adenocarcinoma, high levels of Cdc7 were associated with tumor aggressiveness. The use of siRNA to knock down Cdc7 expression resulted in marked apoptotic cell death, demonstrating the therapeutic potential of targeting this kinase .

Chemotherapy Resistance

Research highlighted that inhibiting Cdc7 can enhance the effectiveness of conventional chemotherapy in resistant small cell lung cancer models. The combination treatment led to increased apoptosis rates compared to chemotherapy alone, suggesting that targeting Cdc7 may overcome resistance mechanisms .

Combination Therapies

Cdc7 inhibitors have shown promise when used alongside other targeted therapies. For instance, combining Cdc7 inhibitors with DNA damage response agents led to enhanced anti-tumor effects in preclinical models, indicating potential for clinical application .

属性

CAS 编号

1330781-04-8

分子式

C15H17N5OS

分子量

315.39

IUPAC 名称

6-(3-Methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one

InChI

InChI=1S/C15H17N5OS/c1-9-10(7-16-19-9)12-6-11-14(22-12)15(21)18-13(17-11)8-20-4-2-3-5-20/h6-7H,2-5,8H2,1H3,(H,16,19)(H,17,18,21)

InChI 键

MUYIKPWUBQUQAV-UHFFFAOYSA-N

SMILES

O=C1C2=C(C=C(C3=CNN=C3C)S2)N=C(CN4CCCC4)N1

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Cdc7-IN-7c;  Cdc7 IN 7c;  Cdc7IN7c;  Cdc7 inhibitor 7c;  Cdc7 inhibitor-7c; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cdc7-IN-7c
Reactant of Route 2
Reactant of Route 2
Cdc7-IN-7c
Reactant of Route 3
Reactant of Route 3
Cdc7-IN-7c
Reactant of Route 4
Cdc7-IN-7c
Reactant of Route 5
Reactant of Route 5
Cdc7-IN-7c
Reactant of Route 6
Reactant of Route 6
Cdc7-IN-7c

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。